1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea
CAS No.: 13256-88-7
Cat. No.: VC16042449
Molecular Formula: C17H12Cl2N2O
Molecular Weight: 331.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13256-88-7 |
|---|---|
| Molecular Formula | C17H12Cl2N2O |
| Molecular Weight | 331.2 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-naphthalen-1-ylurea |
| Standard InChI | InChI=1S/C17H12Cl2N2O/c18-14-9-8-12(10-15(14)19)20-17(22)21-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H2,20,21,22) |
| Standard InChI Key | SVTIFPBMTCCBSF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea belongs to the urea derivative class, characterized by a central urea functional group (-NH-C(=O)-NH-) bridging a naphthalen-1-yl group and a 3,4-dichlorobenzyl substituent. The compound’s molecular formula is C₁₈H₁₄Cl₂N₂O, with a molecular weight of 345.2 g/mol. Its IUPAC name, 1-[(3,4-dichlorophenyl)methyl]-3-naphthalen-1-ylurea, reflects its substitution pattern.
Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 65609-03-2 |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O |
| Molecular Weight | 345.2 g/mol |
| SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC(=C(C=C3)Cl)Cl |
| InChIKey | VHJWXXQPLJPIFG-UHFFFAOYSA-N |
The naphthalene moiety contributes to the compound’s hydrophobicity, while the dichlorobenzyl group enhances its electron-withdrawing properties, critical for interactions with FAAH’s catalytic site.
Mechanism of Action: FAAH Inhibition and Endocannabinoid Modulation
The primary mechanism of action involves competitive inhibition of FAAH, an enzyme responsible for hydrolyzing endocannabinoids like anandamide (AEA). By blocking FAAH, 1-(3,4-dichlorophenyl)-3-naphthalen-1-ylurea increases endogenous AEA levels, potentiating cannabinoid receptor (CB₁/CB₂) signaling. This mechanism has been validated in animal models, where the compound demonstrated dose-dependent analgesia in inflammatory and neuropathic pain paradigms.
Key Pharmacodynamic Insights
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Selectivity: Structural analogs of this compound show >100-fold selectivity for FAAH over other serine hydrolases (e.g., monoacylglycerol lipase).
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Duration of Action: Sustained FAAH inhibition (>6 hours) in rodent brain homogenates, suggesting favorable pharmacokinetics.
Future Directions and Synthesis Challenges
Structural Optimization
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Prodrug Development: Esterification of the urea group to improve membrane permeability.
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Heterocyclic Analogues: Replacement of naphthalene with indole or quinoline moieties to enhance CNS penetration.
Clinical Translation
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Phase 0 Trials: Microdosing studies to assess human pharmacokinetics.
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Biomarker Development: Correlation of AEA levels with therapeutic outcomes.
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